molecular formula C27H35N7O15P2 B10777932 Nicotinamide adenine dinucleotide cyclohexanone

Nicotinamide adenine dinucleotide cyclohexanone

Cat. No.: B10777932
M. Wt: 759.6 g/mol
InChI Key: HTFHWJHTWKCYLR-RINXRSLZSA-N
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Description

Nicotinamide adenine dinucleotide cyclohexanone is a compound that combines the properties of nicotinamide adenine dinucleotide with a cyclohexanone moiety. Nicotinamide adenine dinucleotide is a coenzyme found in all living cells and is essential for metabolism. It plays a crucial role in redox reactions, carrying electrons from one reaction to another. The addition of a cyclohexanone group to nicotinamide adenine dinucleotide can potentially alter its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinamide adenine dinucleotide cyclohexanone typically involves the chemical modification of nicotinamide adenine dinucleotideThis process may involve the use of reagents such as cyclohexanone, catalysts, and specific reaction conditions to ensure the successful attachment of the cyclohexanone group to the nicotinamide adenine dinucleotide molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions and high-purity reagents. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Nicotinamide adenine dinucleotide cyclohexanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like lithium cobalt oxide, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of nicotinamide adenine dinucleotide cyclohexanone involves its role as a coenzyme in redox reactions. It participates in electron transfer processes, which are essential for cellular metabolism and energy production. The cyclohexanone group may influence the compound’s binding affinity and interaction with specific molecular targets and pathways .

Properties

Molecular Formula

C27H35N7O15P2

Molecular Weight

759.6 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-[3-carbamoyl-4-[(1S)-2-oxocyclohexyl]pyridin-1-ium-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C27H35N7O15P2/c28-23-18-25(31-10-30-23)34(11-32-18)27-22(39)20(37)17(48-27)9-46-51(43,44)49-50(41,42)45-8-16-19(36)21(38)26(47-16)33-6-5-12(14(7-33)24(29)40)13-3-1-2-4-15(13)35/h5-7,10-11,13,16-17,19-22,26-27,36-39H,1-4,8-9H2,(H5-,28,29,30,31,40,41,42,43,44)/t13-,16+,17+,19+,20+,21+,22+,26+,27+/m0/s1

InChI Key

HTFHWJHTWKCYLR-RINXRSLZSA-N

Isomeric SMILES

C1CCC(=O)[C@@H](C1)C2=C(C=[N+](C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)C(=O)N

Canonical SMILES

C1CCC(=O)C(C1)C2=C(C=[N+](C=C2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)C(=O)N

Origin of Product

United States

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